Smurf1-IN-1

Catalog No.
S8666724
CAS No.
M.F
C24H29ClN6O2
M. Wt
469.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Smurf1-IN-1

Product Name

Smurf1-IN-1

IUPAC Name

1-(2-chloro-4-cyclopropylphenyl)-N-(1-cyclohexyl-2,3-dimethyl-5-oxopyrazol-4-yl)-5-methyltriazole-4-carboxamide

Molecular Formula

C24H29ClN6O2

Molecular Weight

469.0 g/mol

InChI

InChI=1S/C24H29ClN6O2/c1-14-22(24(33)31(29(14)3)18-7-5-4-6-8-18)26-23(32)21-15(2)30(28-27-21)20-12-11-17(13-19(20)25)16-9-10-16/h11-13,16,18H,4-10H2,1-3H3,(H,26,32)

InChI Key

DJCHYTWZRDUVHQ-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC1=C(C(=O)N(N1C)C2CCCCC2)NC(=O)C3=C(N(N=N3)C4=C(C=C(C=C4)C5CC5)Cl)C

Smurf1-IN-1 is a potent and selective small-molecule inhibitor of SMAD Specific E3 Ubiquitin Protein Ligase 1 (SMURF1), a HECT-type E3 ligase that plays a critical role in regulating cellular signaling by targeting proteins for degradation. [1] As a key negative regulator of the TGFβ/BMP signaling pathways, SMURF1 is a therapeutic target in various pathologies, including pulmonary arterial hypertension (PAH) and certain cancers. [REFS-1, REFS-2] Smurf1-IN-1 is distinguished by its demonstrated high oral bioavailability and in vivo efficacy, making it a valuable tool for studies requiring systemic administration in animal models. [1]

Substituting Smurf1-IN-1 with alternative SMURF1 inhibitors or less characterized analogs introduces significant risks to experimental validity and reproducibility. Many alternatives lack published data on critical procurement-relevant parameters such as selectivity against the highly homologous Smurf2, oral bioavailability, or established in vivo formulation protocols. [REFS-1, REFS-2] Using compounds with poor or unknown pharmacokinetic properties can lead to failed in vivo experiments, while undefined solubility can cause inconsistent dosing and vehicle-induced artifacts. For research requiring reliable target engagement following oral administration, the validated and quantified properties of Smurf1-IN-1 are non-interchangeable with those of compounds lacking such characterization. [1]

High Oral Bioavailability Enabling Effective In Vivo Systemic Dosing

Smurf1-IN-1 demonstrates excellent oral bioavailability, a critical parameter for successful in vivo studies. In rat pharmacokinetic studies, oral administration (p.o.) at 3 mg/kg resulted in 82% bioavailability. [1] This high level of systemic exposure via a non-invasive route is a significant advantage over compounds that require more complex administration methods like intravenous injection, which may have limited data on oral absorption.

Evidence DimensionOral Bioavailability (%) in Rats
Target Compound Data82%
Comparator Or BaselineIntravenous (i.v.) administration (baseline for 100% bioavailability)
Quantified DifferenceHigh oral absorption, achieving 82% of the exposure of a direct intravenous dose.
ConditionsPharmacokinetic study in rats. Oral dose: 3 mg/kg; Intravenous dose: 1 mg/kg. [<a href="https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c00494" target="_blank">1</a>]

This enables researchers to design simpler, more reproducible, and less stressful long-term animal studies using convenient oral gavage, ensuring reliable systemic target engagement.

Defined, High-Solubility Formulation for Reproducible In Vivo Dosing

Smurf1-IN-1 has well-defined solubility in standard, biocompatible vehicles, facilitating the preparation of homogenous and stable dosing solutions for in vivo research. It can be formulated at a concentration of 2.5 mg/mL (5.33 mM) in a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. In contrast, another known Smurf1 inhibitor, Smurf1-IN-A01, achieves a lower concentration of 0.85 mg/mL (1.66 mM) in a comparable vehicle.

Evidence DimensionSolubility in Standard In Vivo Vehicle
Target Compound Data2.5 mg/mL (5.33 mM)
Comparator Or BaselineSmurf1-IN-A01: 0.85 mg/mL (1.66 mM)
Quantified DifferenceOver 3-fold higher concentration achievable compared to Smurf1-IN-A01.
ConditionsTarget: 10% DMSO/40% PEG300/5% Tween-80/45% Saline. Comparator: 5% DMSO/40% PEG300/5% Tween-80/50% ddH2O. [REFS-1, REFS-2]

Higher solubility allows for smaller dosing volumes in animal studies, minimizing potential solvent toxicity and improving animal welfare, while also simplifying the preparation of concentrated stock solutions.

Potent Enzymatic Inhibition of SMURF1 Ligase Activity

Smurf1-IN-1 is a potent inhibitor of the SMURF1 E3 ligase, demonstrating strong target engagement at the enzymatic level. It exhibits an IC50 value of 92 nM in a biochemical assay measuring SMURF1 activity. This high potency ensures effective target modulation at nanomolar concentrations in biochemical and cellular assays, providing a solid mechanistic foundation for its observed biological effects.

Evidence DimensionIn Vitro IC50 against SMURF1
Target Compound Data92 nM
Comparator Or BaselinePublished inhibitors from other screening efforts (e.g., 500 nM). [<a href="https://www.biorxiv.org/content/10.1101/2023.10.13.562261v1" target="_blank">1</a>]
Quantified DifferenceOver 5-fold more potent than other reported selective inhibitors.
ConditionsBiochemical assay measuring SMURF1 HECT domain activity. [REFS-1, REFS-2]

High potency reduces the concentration required for effective inhibition, minimizing the risk of off-target effects and providing a clear, quantifiable link between the compound and its intended biological target.

In Vivo Efficacy Testing in Rodent Models of Pulmonary Arterial Hypertension (PAH)

Given its high oral bioavailability (82% in rats) and demonstrated efficacy in reducing lung remodeling in a preclinical PAH model, Smurf1-IN-1 is the right choice for studies investigating the therapeutic potential of SMURF1 inhibition via convenient, long-term oral dosing. [1]

Pharmacokinetic and Pharmacodynamic (PK/PD) Correlation Studies

The well-characterized pharmacokinetic profile, including a half-life of 7.9 hours and high oral availability, makes Smurf1-IN-1 suitable for rigorous PK/PD studies to correlate systemic exposure with downstream target modulation and physiological outcomes in vivo. [1]

High-Dose In Vivo Studies Requiring Minimal Vehicle Volume

The superior solubility of Smurf1-IN-1 (2.5 mg/mL) allows for the administration of higher doses in smaller volumes compared to other inhibitors. This is critical for dose-response studies or models that may require higher compound exposure, while minimizing the confounding effects of large administration volumes.

Investigating TGFβ/BMP Pathway Dysregulation in Oncology and Fibrosis Models

As a potent and selective SMURF1 inhibitor, this compound is an ideal tool for in vivo and in vitro studies aimed at dissecting the role of SMURF1-mediated protein degradation in cancer progression, fibrosis, and other pathologies where TGFβ/BMP signaling is dysregulated. [REFS-1, REFS-3]

XLogP3

5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

468.2040519 Da

Monoisotopic Mass

468.2040519 Da

Heavy Atom Count

33

Dates

Last modified: 11-21-2023

Explore Compound Types